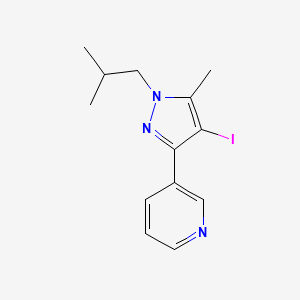

3-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of iodine, isobutyl, and methyl groups on the pyrazole ring, along with the pyridine moiety, contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine typically involves multi-step reactions starting from readily available precursors

Synthesis of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester

Formation of Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the pyrazole is coupled with a halogenated pyridine under palladium catalysis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The iodine atom on the pyrazole ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine has several applications in scientific research:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The presence of the iodine atom and other substituents can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 3-(4-chloro-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine

- 3-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine

- 3-(4-fluoro-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine

Uniqueness

The uniqueness of 3-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine lies in the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules

Biological Activity

3-(4-iodo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, biological activity, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C13H16IN3, with a molecular weight of approximately 341.19 g/mol. The structure features a pyridine ring and a pyrazole moiety, with an iodine atom at the para position of the pyrazole ring and an isobutyl group contributing to its unique chemical properties.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. These include:

- Nucleophilic Substitution Reactions : Utilizing iodine as a leaving group to introduce various functional groups.

- Cyclization Techniques : Employing cyclization methods involving hydrazones or other precursors to form the pyrazole ring.

- Optimized Synthetic Pathways : Recent advancements in continuous flow reactors have improved yield and purity, making the synthesis more efficient for industrial applications .

Enzyme Inhibition and Pharmacological Properties

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Its structural components allow it to interact with various biological targets, influencing their activity. Notably, compounds in this class are known for their anti-inflammatory and antitumor properties .

Key Findings on Biological Activity:

- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation in various cancer cell lines.

- Enzyme Interaction Studies : Molecular docking simulations suggest strong binding affinities to specific enzymes, which may lead to therapeutic applications in cancer and inflammatory diseases .

Case Study 1: TBK1 Inhibition

A study highlighted the potential of pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors. While not directly testing this compound, it provides insight into the biological relevance of similar compounds. The lead compound identified exhibited an IC50 value of 0.2 nM against TBK1, suggesting that structural modifications could enhance the inhibitory effects of related compounds .

Case Study 2: Antiproliferative Effects

In vitro studies demonstrated that derivatives similar to this compound exhibited significant antiproliferative effects across multiple cancer cell lines (e.g., A172, U87MG). The methodology involved treating cultured cells with increasing doses of the compound and measuring the inhibition rates using sulforhodamine B assays .

Comparison with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups. Below is a comparison table highlighting similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Iodoquinoline | Contains an iodine atom and a quinoline ring | Known for its antimalarial properties |

| 5-Methylpyrazole | Features a methyl group on the pyrazole ring | Investigated for its role in inhibiting certain enzymes |

| 2-Pyridone Derivatives | Contains a pyridone structure | Exhibits diverse biological activities including antimicrobial effects |

Properties

Molecular Formula |

C13H16IN3 |

|---|---|

Molecular Weight |

341.19 g/mol |

IUPAC Name |

3-[4-iodo-5-methyl-1-(2-methylpropyl)pyrazol-3-yl]pyridine |

InChI |

InChI=1S/C13H16IN3/c1-9(2)8-17-10(3)12(14)13(16-17)11-5-4-6-15-7-11/h4-7,9H,8H2,1-3H3 |

InChI Key |

FUQCWLIYULVODJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1CC(C)C)C2=CN=CC=C2)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.